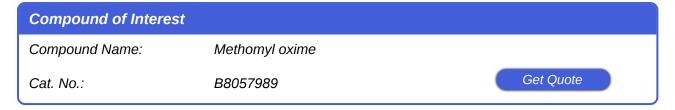


Technical Guide: Methomyl Oxime (CAS No. 13749-94-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl oxime, with the CAS registry number 13749-94-5, is primarily known as a key metabolite of the N-methyl carbamate insecticides Methomyl and Thiodicarb.[1] Its chemical name is methyl (1E)-N-hydroxyethanimidothioate, and it is also referred to as S-methyl N-hydroxythioacetimidate.[1] While the parent compound, Methomyl, is a potent acetylcholinesterase (AChE) inhibitor, Methomyl oxime itself is generally considered to be of lower toxicological concern as it lacks the carbamate functional group responsible for this activity.[2] This document provides a comprehensive technical overview of Methomyl oxime, including its physicochemical properties, toxicological profile, metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of **Methomyl oxime** are summarized in the table below. This data is essential for handling, storage, and analytical method development.



Property	Value	Reference(s)
CAS Number	13749-94-5	[1]
Molecular Formula	C ₃ H ₇ NOS	[1][3]
Molecular Weight	105.16 g/mol	[1][2]
IUPAC Name	methyl (1E)-N- hydroxyethanimidothioate	[1]
Appearance	Off-white to pale yellow solid; White powder	[4][5]
Melting Point	94-95 °C	[6]
Boiling Point	~125-194.1 °C (estimates vary)	[7][8]
Solubility	Soluble in DMSO; Partly miscible in water	[3][5]
Flash Point	71.2 °C	[8]
Vapor Pressure	0.118 mmHg at 25°C	[6]
Purity	Typically >98% (HPLC)	[3]
Storage Conditions	2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere	[4]

Toxicology and Mechanism of Action

The toxicological profile of **Methomyl oxime** is intrinsically linked to its parent compound, Methomyl.

Toxicity of Parent Compound: Methomyl

Methomyl is a highly toxic carbamate insecticide. Its primary mechanism of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[9][10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous



nerve stimulation, which can result in symptoms like weakness, nausea, muscle tremors, convulsions, and, in severe cases, respiratory failure and death.[6][11]

Compound	Species	Route	Value	Reference(s)
Methomyl	Rat	Oral LD50	17 - 24 mg/kg	[6]
Mouse	Oral LD50	10 mg/kg	[6]	
Rabbit	Dermal LD50	> 5000 mg/kg	[6]	
Rat	Inhalation LC50	0.3 mg/L	[6]	_

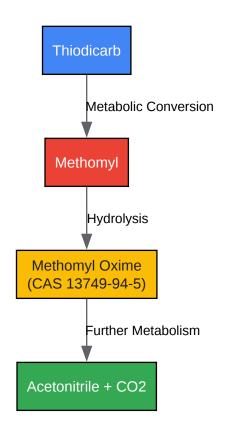
Toxicological Profile of Methomyl Oxime

Specific LD₅₀ or LC₅₀ data for **Methomyl oxime** are not readily available in published literature. It is widely considered to be of low toxicological concern because it is formed through the hydrolysis of the carbamate ester bond of Methomyl.[12] This hydrolysis removes the N-methylcarbamoyl group, which is the structural feature responsible for acetylcholinesterase inhibition.[2] While many oxime-containing compounds are investigated as potential reactivators for organophosphate-inhibited AChE, and some can act as weak inhibitors themselves, no specific studies quantifying the inhibitory or reactivating potency of **Methomyl oxime** on AChE have been identified.

Metabolic Pathway

Methomyl oxime is a product of the metabolic degradation of the insecticides Thiodicarb and Methomyl. In both environmental and biological systems, Thiodicarb is first converted to Methomyl.[3] Subsequently, Methomyl undergoes hydrolysis to form **Methomyl oxime**, which is then further metabolized into simpler, volatile compounds like acetonitrile and carbon dioxide. [9]





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Metabolic degradation pathway of Thiodicarb to Methomyl Oxime.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Methomyl oxime** are crucial for research purposes.

Synthesis of Methomyl Oxime via the Acetaldehyde Method

This protocol is based on the widely used acetaldehyde method for producing **Methomyl** oxime.[7]

Reagents and Equipment:

- Acetaldehyde
- Hydroxylamine hydrochloride



- Suitable acid-binding agent (e.g., sodium hydroxide)
- · Chlorine gas
- Sodium methyl mercaptide solution
- Reaction vessel with temperature control and gas inlet
- Filtration apparatus
- Drying oven

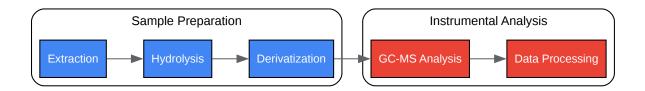
Procedure:

- Acetaldehyde Oxime Formation: React acetaldehyde with hydroxylamine hydrochloride in an aqueous solution. Add an acid-binding agent incrementally to neutralize the HCl formed and drive the reaction to completion. Maintain temperature control as the reaction can be exothermic.
- Chlorination: Introduce the acetaldehyde oxime from the previous step into a suitable reaction vessel. At a controlled temperature (e.g., 0-10°C), carefully bubble chlorine gas through the solution to form the acethydroxamoyl chloride intermediate.
- Thioesterification: Add sodium methyl mercaptide solution dropwise to the reaction mixture containing the acethydroxamoyl chloride intermediate.
- pH Adjustment and Precipitation: Carefully adjust the pH of the solution with a base (e.g., sodium hydroxide solution) to facilitate the precipitation of the product.
- Isolation and Purification: Cool the reaction mixture to complete precipitation. Collect the solid product by filtration and wash it with cold water to remove salts and impurities.
- Drying: Dry the resulting white crystalline product, **Methomyl oxime**, in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Analytical Protocol: Determination by GC-MS after Derivatization



Due to the thermal lability of the parent compound Methomyl, a common analytical strategy involves its conversion to the more stable **Methomyl oxime**, followed by derivatization to a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][8]



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General workflow for the GC-MS analysis of **Methomyl Oxime**.

Reagents and Equipment:

- Sample matrix (e.g., stomach contents, blood, vegetable extract)
- Acetonitrile, HPLC grade
- Sodium hydroxide solution (e.g., 2 M)
- Hydrochloric acid solution (e.g., 2 M)
- Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
- Internal standard (e.g., diphenylamine or dimethylglyoxime)
- Solid-phase extraction (SPE) or liquid-liquid extraction supplies
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Vortex mixer, centrifuge, heating block

Procedure:



- Extraction: Extract Methomyl and its oxime from the sample matrix. For biological samples, a common method is extraction with acetonitrile. For plant matter, an acidified methanol extraction can be used.[6][8]
- Alkaline Hydrolysis (if analyzing for total Methomyl): If the goal is to measure total Methomyl
 by converting it to the oxime, treat the sample extract with a sodium hydroxide solution for
 approximately 60 minutes at room temperature.[8] This step quantitatively converts any
 Methomyl present to Methomyl oxime. Neutralize the solution with hydrochloric acid
 afterward.
- Cleanup: Perform a cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components.
- Derivatization: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
 Add the silylating agent (e.g., BSTFA + 1% TMCS) and a suitable solvent. Heat the mixture (e.g., at 70°C for 30 minutes) to form the silyl ether of Methomyl oxime.[8]
- GC-MS Analysis:
 - Column: Use a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injection: Inject 1-2 μL of the derivatized sample into the GC inlet.
 - Temperature Program: A typical program might start at 80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes.
 - Mass Spectrometer: Operate in electron impact (EI) mode. Acquire data in full scan mode
 for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and
 quantitative analysis. Key ions for the TMS-derivative of **Methomyl oxime** include m/z 177
 (M+) and the base peak at m/z 75.[8]
- Quantification: Prepare a calibration curve using standards of **Methomyl oxime** that have undergone the same derivatization procedure. Use an internal standard to correct for variations in extraction efficiency and injection volume.

Conclusion



Methomyl oxime (CAS 13749-94-5) is a crucial analyte for researchers studying the metabolism and environmental fate of Methomyl and Thiodicarb insecticides. While its direct toxicity is considered low due to the absence of the carbamate moiety, understanding its properties and having robust methods for its synthesis and detection are essential. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals engaged in pesticide research, environmental monitoring, and toxicology.

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